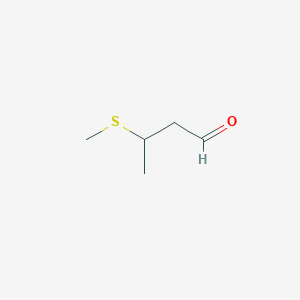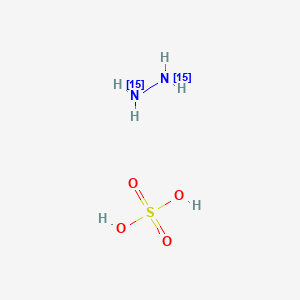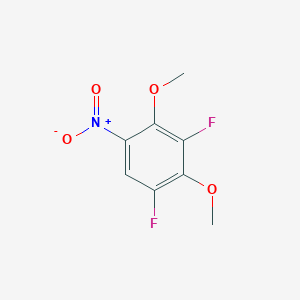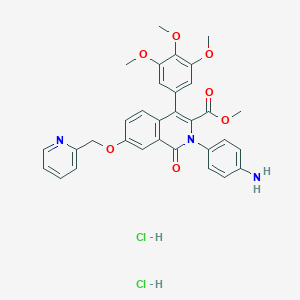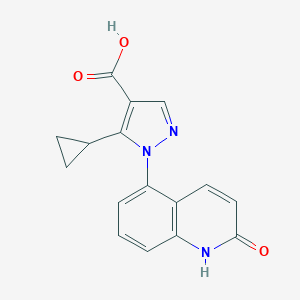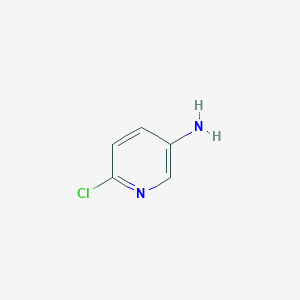![molecular formula C19H28N2O2 B041732 [1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide CAS No. 120927-39-1](/img/structure/B41732.png)
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide, commonly known as R-PIA, is a potent and selective adenosine A1 receptor agonist. It is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions.
Mécanisme D'action
R-PIA exerts its pharmacological effects by activating the adenosine A1 receptor, a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in calcium influx and an increase in potassium efflux. This results in a decrease in neuronal excitability, a decrease in cardiac contractility, and a decrease in platelet aggregation.
Effets Biochimiques Et Physiologiques
R-PIA has several biochemical and physiological effects, including a decrease in heart rate, a decrease in blood pressure, a decrease in platelet aggregation, and an increase in cerebral blood flow. R-PIA also has anti-inflammatory and antioxidant effects, which contribute to its neuroprotective and cardioprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
R-PIA has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, its well-characterized mechanism of action, and its availability in pure form. However, R-PIA also has limitations, including its complex synthesis process, its high cost, and its potential for off-target effects.
Orientations Futures
There are several future directions for R-PIA research, including the development of more efficient synthesis methods, the optimization of dosing regimens for therapeutic use, and the identification of novel therapeutic applications. R-PIA may also have potential as a tool compound for the study of adenosine A1 receptor signaling and its role in disease pathogenesis.
Conclusion:
In conclusion, R-PIA is a potent and selective adenosine A1 receptor agonist with therapeutic potential in various medical conditions. Its synthesis process is complex, but its well-characterized mechanism of action and availability in pure form make it an attractive tool compound for scientific research. Further research is needed to fully understand the therapeutic potential of R-PIA and its role in disease pathogenesis.
Méthodes De Synthèse
R-PIA synthesis involves several steps, including the protection of the amine group, the formation of the cyclohexyl carbamate, and the coupling of the benzene ring. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
R-PIA has been extensively studied for its therapeutic potential in various medical conditions, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, R-PIA has been shown to reduce myocardial infarction size and protect against ischemia-reperfusion injury. In neurological disorders, R-PIA has been shown to improve cognitive function and protect against neurodegeneration. In cancer, R-PIA has been shown to inhibit tumor growth and metastasis.
Propriétés
Numéro CAS |
120927-39-1 |
|---|---|
Nom du produit |
[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide |
Formule moléculaire |
C19H28N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)21-17(18(20)22)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H2,20,22)(H,21,23)/t15?,16?,17-/m1/s1 |
Clé InChI |
AUSHCEKRHXBBSE-OFLPRAFFSA-N |
SMILES isomérique |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N |
SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
SMILES canonique |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)

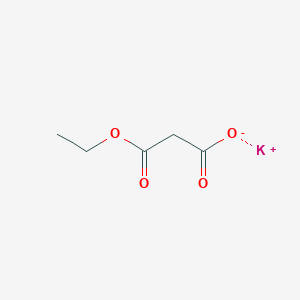
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
